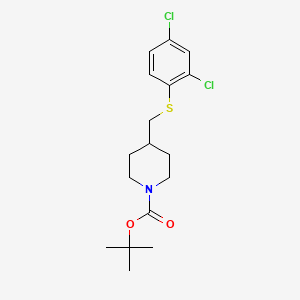

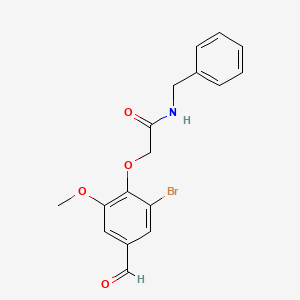

![molecular formula C6H5ClN4O B2982901 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2126161-30-4](/img/structure/B2982901.png)

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds that contain a pyrazine ring fused with a 1,2,4-triazole ring . These compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” are not available, similar compounds have been synthesized via multicomponent reactions . For instance, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized via multicomponent reaction of 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted acetophenones and 4H-1,2,4-triazol-3-amine in DMF .Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” would likely be characterized by the presence of a triazolopyrazine core. This core is a fused ring system that combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) .Scientific Research Applications

Potential c-Met Kinase Inhibitors

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine and has been studied for its potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .

Anti-Tumor Activity

The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it could be used in the development of new cancer treatments .

Energetic Materials

[1,2,4]triazolo[4,3-a]pyrazine derivatives, which include the compound , have been synthesized effectively for use as energetic materials . These materials are used in a variety of applications, including explosives and propellants .

Insensitivity Toward External Stimuli

One of the derivatives of [1,2,4]triazolo[4,3-a]pyrazine, compound 5, exhibits excellent insensitivity toward external stimuli . This makes it a promising candidate for use as a secondary explosive .

Heat-Resistant Explosives

Another derivative, compound 10, has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These properties outperform all current heat-resistant explosives, suggesting that compound 10 has significant potential as a heat-resistant explosive .

Primary Explosives

Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Mechanism of Action

Target of Action

The primary target of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways involved in cell growth and survival . .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines . It has shown potential in inhibiting c-Met kinase at the nanomolar level, demonstrating its potential as a c-Met kinase inhibitor .

properties

IUPAC Name |

3-(chloromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3H2,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCGYXGCCGQDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

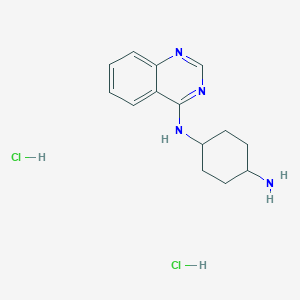

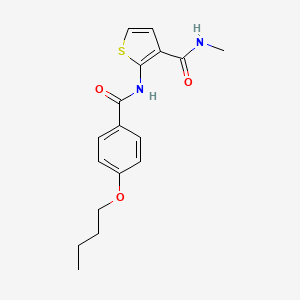

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

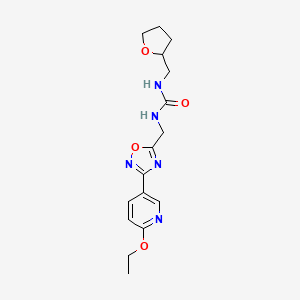

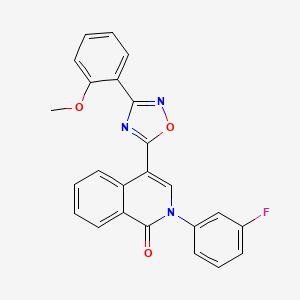

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

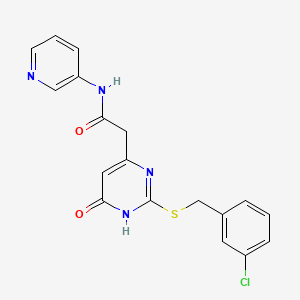

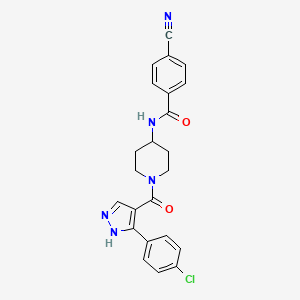

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)